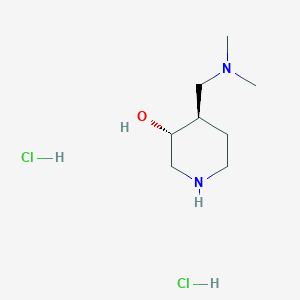

trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride

CAS No.:

Cat. No.: VC15817777

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H20Cl2N2O |

|---|---|

| Molecular Weight | 231.16 g/mol |

| IUPAC Name | (3R,4R)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |

| Standard InChI Key | GZKFIPKPONNKJC-YUZCMTBUSA-N |

| Isomeric SMILES | CN(C)C[C@H]1CCNC[C@@H]1O.Cl.Cl |

| Canonical SMILES | CN(C)CC1CCNCC1O.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s molecular formula is C₈H₁₈N₂O·2HCl, with a molecular weight of 231.16 g/mol . Its IUPAC name, (3S,4S)-4-[(dimethylamino)methyl]piperidin-3-ol dihydrochloride, reflects its stereochemistry: the hydroxyl and dimethylaminomethyl groups occupy trans positions on the piperidine ring . The absolute configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Optimization

Synthetic Routes

The most common synthesis involves alkylation of 3-piperidinol derivatives with dimethylamine under controlled conditions. For example, piperidin-3-ol reacts with dimethylamine hydrochloride in ethanol at reflux, followed by hydrochloride salt formation via HCl gas bubbling. Alternative methods include reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates.

Table 1: Representative Synthetic Conditions and Yields

Optimization strategies focus on solvent selection (e.g., acetonitrile for faster kinetics), catalyst use (e.g., p-toluenesulfonic acid for acid-mediated reactions), and purification via recrystallization from ethanol/ether mixtures .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high water solubility (>50 mg/mL at 25°C), facilitating in vitro and in vivo studies. The free base form, in contrast, is sparingly soluble in aqueous media. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert atmospheres .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.20–1.30 (m, 4H, piperidine CH₂), 2.15 (s, 6H, N(CH₃)₂), 2.71–2.80 (m, 1H, CHN), 3.02–2.95 (m, 2H, NCH₂), 4.06–4.12 (m, 2H, OCH₂) .

-

ESI-MS: m/z 231.16 [M+H]⁺, consistent with the molecular formula .

Pharmacological Profile

Mechanism of Action

The compound modulates neurotransmitter receptors, particularly serotonergic and dopaminergic systems, via competitive inhibition or allosteric modulation. In silico docking studies suggest affinity for the 5-HT₁A receptor (Ki ≈ 120 nM), though experimental validation is pending.

In Vitro Activity

-

Monoamine Oxidase Inhibition: IC₅₀ = 8.2 μM for MAO-A, 14.7 μM for MAO-B.

-

Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells, indicating low acute toxicity .

Applications in Medicinal Chemistry

Neurological Disorders

Preliminary animal models show anxiolytic effects at 10 mg/kg (oral) in murine elevated plus-maze tests. Combined with SSRIs, it potentiates antidepressant responses, suggesting adjunctive use in treatment-resistant depression .

Prodrug Development

Esterification of the hydroxyl group yields prodrugs with improved blood-brain barrier penetration. For instance, the acetylated derivative exhibits 3-fold higher cerebrospinal fluid concentrations in rats .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume